4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is a chemical compound with the molecular formula and a molecular weight of 294.07 g/mol. This compound belongs to the indolin-2-one class, characterized by a unique structural framework that includes a bromine atom and a trifluoroethyl group. The indolin-2-one structure is recognized for its versatility in medicinal chemistry, serving as a scaffold for various derivatives that can interact with biological targets.
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one can be classified as:
The synthesis typically involves two main steps:
The reaction conditions often include:
The molecular structure of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 294.07 g/mol |
IUPAC Name | 4-bromo-1-(2,2,2-trifluoroethyl)-3H-indol-2-one |
InChI | InChI=1S/C10H7BrF3NO/c11... |
SMILES | C1C2=C(C=CC=C2Br)N(C1=O)CC(F)(F)F |
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one can undergo various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for compounds like 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one often involves interactions with biological targets such as enzymes or receptors. The presence of both halogen and trifluoromethyl groups enhances lipophilicity and may improve binding affinity to these targets. Detailed studies on specific mechanisms are required to elucidate their precise biological effects and therapeutic potential .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one has potential applications in:
This compound exemplifies the importance of halogenated and fluorinated organic compounds in drug discovery and development.
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3